molecular formula C13H18N2 B060838 1-Indan-1-yl-piperazine CAS No. 185678-56-2

1-Indan-1-yl-piperazine

Cat. No. B060838
Key on ui cas rn: 185678-56-2
M. Wt: 202.3 g/mol
InChI Key: PWOUAMWQYHOLIB-UHFFFAOYSA-N
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Patent
US05780470

Procedure details

Piperazine (17.2 g, 0.2 mol), indan-1-one (2.6 g, 20 mmol), titanium(IV) isopropoxide (13.3 ml, 40 mmol) and sodium borohydride (3.6 g, 95 mmol) were reacted by Method A to give the product (1.5 g, 37.1%). The crude product was used without purification.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
catalyst
Reaction Step One
Yield
37.1%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:7]1(=O)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH:7]1([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
3.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
13.3 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 37.1%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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